N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide
Overview
Description
N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide is an organic compound that features a furan ring, a pyrrole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable pyrrole derivative.
Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction involving a furan-2-ylmethyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and pyrrole rings.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Halogenated or other substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide: Unique due to the presence of both furan and pyrrole rings.
N-(furan-2-ylmethyl)-4-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrrole ring.
N-(thiophen-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
This compound is unique due to its combination of furan and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-pyrrol-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(17-12-15-4-3-11-20-15)13-5-7-14(8-6-13)18-9-1-2-10-18/h1-11H,12H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDNDDAWSYEZFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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